molecular formula C11H19NO4 B104233 tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate CAS No. 127589-93-9

tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

Cat. No.: B104233
CAS No.: 127589-93-9
M. Wt: 229.27 g/mol
InChI Key: PNJXYVJNOCLJLJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol . It is a member of the oxazolidine family, which are heterocyclic compounds containing nitrogen and oxygen in a five-membered ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate typically involves the reaction of tert-butyl 2,2-dimethyloxazolidine-3-carboxylate with a formylating agent. One common method is the use of formic acid or formic acid derivatives under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can be exploited in the design of enzyme inhibitors and other bioactive molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 2,2-dimethyloxazolidine-3-carboxylate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    tert-Butyl 4-hydroxy-2,2-dimethyloxazolidine-3-carboxylate: Contains a hydroxyl group instead of a formyl group, leading to different reactivity and applications.

    tert-Butyl 4-methyl-2,2-dimethyloxazolidine-3-carboxylate:

The uniqueness of this compound lies in its formyl group, which imparts specific reactivity and makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJXYVJNOCLJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C=O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394595
Record name tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127589-93-9
Record name 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127589939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BOC-2,2-DIMETHYLOXAZOLIDINE-4-CARBOXALDEHYDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6JGL2TOFZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of (36) (80 mg, 0.346 mmol) stirring in CH2Cl2 (2 mL), under a nitrogen atmosphere, was added pyridinium chlorochromate (150 mg, 0.694 mmol). The reaction mixture was allowed to stir overnight then filtered through a plug of silica gel. The crude aldehyde was carried on to the following step.
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Synthesis routes and methods II

Procedure details

The 3-tert-butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate (6.42 g, 24.97 mmol) obtained in the above-described reaction was dissolved in toluene (50 ml) and cooled to −78° C.; subsequently, a toluene solution of diisobutylaluminum hydride (0.93 M) was slowly added dropwise. After 30 minutes, methanol was added to the mixture and the reaction was stopped; a 10% potassium sodium tartrate solution (150 ml) was further added, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated. The resulting concentrate was purified by silica gel column chromatography to produce tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (4.22 g, 74% yield).
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Reactant of Route 2
tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Reactant of Route 3
tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Reactant of Route 4
tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Reactant of Route 5
tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Reactant of Route 6
tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Customer
Q & A

Q1: What is significant about the synthesis of tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate?

A: The reported synthesis utilizes L-Serine as a readily available chiral starting material. [, ] This is significant because it provides a straightforward method to obtain the target compound in a specific enantiomeric form (S or R), which is often crucial for its application in synthesizing other chiral molecules.

Q2: How is the structure of this compound confirmed?

A: The synthesized compound's structure is validated using a combination of spectroscopic techniques. These include Fourier-transform infrared spectroscopy (FT-IR), Liquid chromatography–mass spectrometry (LC-MS), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR). [, ] These techniques provide detailed information about the compound's functional groups, molecular weight, and atom connectivity, confirming its identity.

Q3: What are the potential applications of this compound?

A: This compound serves as a crucial building block, particularly as a synthetic precursor for developing medically significant compounds. [] The aldehyde functionality provides a versatile handle for further chemical transformations, making it a valuable reagent in organic synthesis.

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